molecular formula C25H21N3O5S B2487095 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 476326-15-5

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2487095
CAS No.: 476326-15-5
M. Wt: 475.52
InChI Key: SIESIMHNZXCVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic molecule known for its unique structural features and significant potential in various scientific applications. This compound is characterized by the presence of sulfonamide and isoindoline moieties, making it a subject of interest in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide generally involves multiple steps:

  • Formation of the Isoindoline Core: : This can be achieved by cyclizing appropriate precursors under acidic conditions.

  • Attachment of the Benzamide Group: : This involves reacting the isoindoline derivative with a benzoyl chloride in the presence of a base.

  • Sulfonylation Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound might involve optimizing the reaction conditions to maximize yield and purity. This often includes temperature control, solvent selection, and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the isoindoline ring.

  • Reduction: : The sulfonyl group can be reduced under specific conditions.

  • Substitution: : Nucleophilic substitution reactions are possible at the amide nitrogen.

Common Reagents and Conditions:
  • Oxidizing Agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.

  • Reducing Agents: : Hydrogen gas with palladium on carbon for reduction.

  • Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.

Major Products: The oxidation of the isoindoline ring can lead to the formation of hydroxylated derivatives, while reduction of the sulfonyl group might yield the corresponding sulfide. Substitution reactions often result in various substituted benzamide derivatives.

Scientific Research Applications

The applications of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide span several fields:

  • Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of new compounds with potential pharmacological activity.

  • Biology: : Explored for its activity in biological assays, including enzyme inhibition and receptor binding studies.

  • Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonyl and benzamide groups are key functional groups that facilitate binding to enzymes or receptors, inhibiting or modulating their activity. Molecular docking studies often reveal that this compound targets specific sites within proteins, affecting their function and resulting in biological activity.

Comparison with Similar Compounds

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to its structural complexity and multifunctional groups. Similar compounds include:

  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-phenylbenzamide: : Lacks the isoindoline moiety but shares the sulfonamide and benzamide groups.

  • N-(2-Methyl-1,3-dioxoisoindolin-5-yl)-4-sulfamoylbenzamide: : Contains the isoindoline and sulfonamide groups but differs in the overall structure.

Its uniqueness lies in the combination of these moieties, which collectively contribute to its distinctive chemical and biological properties.

This compound's multifaceted applications and significant role in scientific research underscore its importance in both academic and industrial contexts.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5S/c1-27-24(30)21-11-8-19(14-22(21)25(27)31)26-23(29)17-6-9-20(10-7-17)34(32,33)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIESIMHNZXCVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.